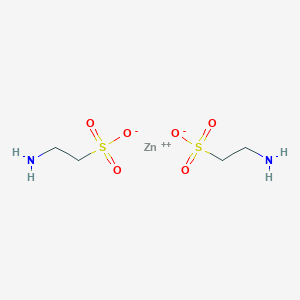

Taurine ZINC salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12N2O6S2Zn |

|---|---|

Molecular Weight |

313.7 g/mol |

IUPAC Name |

zinc;2-aminoethanesulfonate |

InChI |

InChI=1S/2C2H7NO3S.Zn/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 |

InChI Key |

XPRMCXRAHXGQBF-UHFFFAOYSA-L |

Canonical SMILES |

C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Zn+2] |

Origin of Product |

United States |

Foundational Aspects and Historical Context of Taurine Zinc Complex Research

Historical Trajectories in Bioinorganic Compound Discovery

The journey to understanding complex bioinorganic molecules like taurine (B1682933) zinc salt began with foundational work on simpler metal-amino acid interactions.

The concept of chelation, a term first coined in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew, describes the bonding of ions and molecules to metal ions. nih.govwikipedia.org This involves the formation of two or more coordinate bonds between a polydentate ligand and a central metal atom. wikipedia.org Early research into metal-amino acid chelates was driven by a need to enhance the bioavailability of essential minerals for nutritional purposes. scielo.br For instance, ferrous bis-glycinate was initially developed as a food additive for humans and livestock before its application in plant nutrition. scielo.br These early studies laid the groundwork for understanding how metal ions are shielded from undesirable chemical reactions, thereby increasing their availability to biological systems. scielo.br

Pioneering research recognized the physiological significance of both taurine and zinc. Taurine, a sulfur-containing amino acid, is involved in numerous biological processes. atlantis-press.comnih.gov Zinc is an essential trace element with diverse roles in the body. collectionscanada.gc.ca Initial in vitro studies provided the first strong evidence for an interaction between taurine and zinc. collectionscanada.gc.ca For example, research on isolated frog rod outer segments highlighted this phenomenon. collectionscanada.gc.ca It has been suggested that due to the similar coordination behavior of zinc(II) and copper(II), taurine should bind to zinc(II) under physiological conditions. researchgate.net However, taurine binds to copper(II) less strongly than its carboxylic analogue, β-alanine, likely due to the lower basicity of its amino group. researchgate.net Further studies have explored the combined effects of zinc and taurine in various biological contexts, noting their potential to influence retinal function and protect against cellular stress. collectionscanada.gc.canih.govresearchgate.net

Evolution of Research Paradigms for Bioinorganic Compounds

The study of bioinorganic compounds has undergone a significant evolution, moving from simple identification to a deep dive into their functional mechanisms.

The field of bioinorganic chemistry has matured from a descriptive phase, focused on the synthesis and basic characterization of compounds, to a more mechanistic approach. acs.org This shift involves unraveling the intricate details of how these compounds function at a molecular level. acs.org The development of advanced spectroscopic techniques and computational methods has been instrumental in this transition, allowing researchers to probe the structure and reactivity of metal-biomolecule complexes with unprecedented detail. numberanalytics.com This evolution is exemplified by the study of dinitrosyliron complexes (DNICs), where initial biological discoveries inspired the synthesis of structural and functional models to gain mechanistic insights. acs.org

Modern bioinorganic chemistry is inherently interdisciplinary, drawing on expertise from chemistry, biology, physics, and medicine. numberanalytics.combruker.comhhu.de This collaborative approach is essential for tackling the complexity of metal-biomolecule interactions. frontiersin.org Research groups often combine synthetic chemistry with classical biochemical and biophysical techniques to understand the interplay between metal cofactors and their biological environments. uu.se The use of techniques like FT-IR and Raman spectroscopy, as well as single crystal X-ray diffraction, allows for the detailed characterization of these complexes. bruker.com This interdisciplinary synergy has been crucial for the significant advances seen in the field in recent years. bruker.com

Conceptual Frameworks for Understanding Taurine-Zinc Coordination

The interaction between taurine and zinc can be understood through the principles of coordination chemistry. In the formation of taurine-zinc complexes, zinc(II) ions are typically coordinated by atoms from the taurine ligand. For instance, in a taurine-vanillin Schiff base complex, the zinc ion is four-coordinated by the imino nitrogen, sulfonic oxygen, and phenolic oxygen atoms from the Schiff base ligand, along with an oxygen atom from a water molecule. jocpr.comresearchgate.netjocpr.com

The stability of these complexes is influenced by factors such as the basicity of the amino group on taurine. researchgate.net Various analytical techniques are employed to characterize the structure and bonding in these complexes. Infrared (IR) spectroscopy helps to identify the coordination bonds that have formed. atlantis-press.com For example, in a synthesized zinc(II) complex with a taurine Schiff base, characteristic absorption peaks in the IR spectrum confirm the formation of C=N and sulfonic groups. atlantis-press.com Thermal analysis, such as thermogravimetry (TGA), provides information on the thermal stability and decomposition of the complex. atlantis-press.comdoi.org X-ray diffraction studies reveal the crystal structure and the coordination geometry of the central zinc atom. atlantis-press.comatlantis-press.com

Interactive Data Table: Analytical Data for a Taurine-Zinc Schiff Base Complex

This table presents elemental analysis and thermal decomposition data for a synthesized taurine-zinc Schiff base complex, providing insights into its composition and stability.

| Analysis Type | Parameter | Theoretical Value (%) | Found Value (%) |

| Elemental Analysis | Carbon (C) | 46.08 | 46.11 |

| Hydrogen (H) | 2.68 | 2.66 | |

| Nitrogen (N) | 4.13 | 4.11 | |

| Sulfur (S) | 9.46 | 9.48 | |

| Thermal Analysis | Water Loss (56-66°C) | 3.76 | 3.61 |

| Schiff Base Decomposition | - | 346-389°C |

Data derived from a study on a specific [Zn(C8H9N2O3S)(C8H6O5)(H2O)] complex. atlantis-press.com

Ligand Design Principles in Biological Systems

Ligand design is a fundamental area of medicinal chemistry and molecular biology focused on the creation and modification of molecules, known as ligands, that bind specifically to a target, such as a metal ion or protein. studysmarter.co.uk The primary goal is to develop ligands with high affinity and selectivity for their intended target to enhance or modulate biochemical interactions. numberanalytics.com This process is critical in the development of new therapeutic agents and catalysts. studysmarter.co.uk

The principles of ligand design are guided by understanding the physicochemical properties that govern molecular interactions. Scientists aim to optimize factors such as the ligand's size, shape, charge distribution, and hydrophobicity to achieve a strong and specific bond with the target molecule. numberanalytics.com Modern ligand design frequently employs computational modeling and advanced experimental techniques, like high-throughput screening, to predict binding affinities and accelerate the discovery of effective compounds. studysmarter.co.uknumberanalytics.com An effective strategy in ligand engineering involves creating molecules with distinct structural segments, where one part ensures stability, another provides a non-interacting surface, and a third functional headgroup dictates the specific biological interaction. nih.gov

In the context of the Taurine ZINC salt, taurine functions as the ligand. Taurine, chemically known as 2-aminoethanesulfonic acid, is an amino sulfonic acid that is widely distributed in animal tissues. nih.govwikipedia.org Its molecular structure contains both a primary amine group (-NH2) and a sulfonic acid group (-SO3H). mongoliajol.info X-ray crystallography has confirmed that taurine exists as a zwitterion (H₃N⁺CH₂CH₂SO₃⁻), meaning it has both a positive and a negative charge on different parts of the molecule. wikipedia.org The sulfonic acid group has a low pKa, ensuring it is fully ionized to its sulfonate form at physiological pH levels. wikipedia.org This zwitterionic nature and the presence of potential donor atoms in its structure make taurine an effective ligand capable of coordinating with metal cations like zinc (Zn²⁺).

Zinc's Role in Metallobiomolecule Functionality

Zinc is the second most abundant transition element in the human body after iron and is an essential component of hundreds of metalloproteins and enzymes. scribd.com The function of zinc in these metallobiomolecules can be broadly categorized into two primary roles: structural and catalytic. scribd.comslideshare.net

As a structural agent, the Zn(II) ion is crucial for maintaining the tertiary and quaternary structure of many proteins. stanford.edu Its coordination with amino acid residues like cysteine and histidine helps to fold protein domains into precise three-dimensional shapes. stanford.edumpgmahavidyalaya.org A well-known example is the "zinc finger" motif, a structural unit found in numerous proteins involved in gene regulation, where the zinc ion stabilizes the folded structure necessary for DNA binding. stanford.edumpgmahavidyalaya.org

In its catalytic role, the zinc ion is typically located in the active site of an enzyme, where it participates directly in the chemical reaction. nih.gov In virtually all catalytic sites, the zinc ion functions as a Lewis acid, meaning it can accept an electron pair. slideshare.netnih.gov This allows it to polarize a substrate, including water molecules, at physiological pH, facilitating reactions such as hydrolysis. slideshare.net Zinc is required for the activity of over 300 enzymes, spanning all six major enzyme classes. nih.gov The zinc ion's d¹⁰ electronic configuration results in a crystal field stabilization energy of zero, which allows it to adopt various coordination geometries (commonly distorted tetrahedral or trigonal bipyramidal) depending on the number and type of ligands bound. slideshare.net This flexibility, combined with its lack of redox activity, makes it a stable and versatile metal for biological catalysis. slideshare.net Zn(II) is considered a borderline hard-soft acid, enabling it to bind effectively with nitrogen, oxygen, and sulfur donor atoms from amino acid residues such as histidine, glutamate (B1630785), aspartate, and cysteine. scribd.comslideshare.net

In the this compound, the zinc ion is complexed with taurine ligands. Research on the interaction between these two molecules in biological systems suggests a functional relationship. Studies have shown that zinc can modulate Na+/Cl- dependent transporters, including the taurine transporter (TAUT). walshmedicalmedia.comnih.gov It has been suggested that the formation of taurine-zinc complexes could be involved in maintaining the functional stability of certain tissues, such as the retina. walshmedicalmedia.com While the direct association between zinc and taurine in a simple salt is primarily based on electrostatic and coordination interactions, their interplay within complex biological systems points toward a significant physiological influence. collectionscanada.gc.ca

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key chemical and physical properties of the this compound compound.

| Property | Value | Source |

| IUPAC Name | zinc;2-aminoethanesulfonate | nih.gov |

| Molecular Formula | C₄H₁₂N₂O₆S₂Zn | nih.gov |

| Molecular Weight | 313.7 g/mol | nih.gov |

| Monoisotopic Mass | 311.942820 Da | nih.gov |

| InChIKey | XPRMCXRAHXGQBF-UHFFFAOYSA-L | nih.gov |

| Canonical SMILES | C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Zn+2] | PubChem |

Advanced Synthetic Methodologies and Chemical Derivatization of Taurine Zinc Complexes

Contemporary Synthesis Routes for Crystalline Taurine-Zinc Salts

The formation of crystalline taurine-zinc salts is achieved through several contemporary methods, each offering distinct advantages in terms of crystal quality, purity, and environmental impact. These routes leverage principles from thermodynamics and kinetics to control the nucleation and growth of well-defined crystal structures.

Hydrothermal and Solvothermal Synthetic Protocols

Hydrothermal and solvothermal synthesis are powerful techniques for producing high-quality crystalline materials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel like an autoclave.

While specific literature detailing the hydrothermal synthesis of taurine-zinc salt is not abundant, the principles can be extrapolated from the synthesis of other zinc coordination polymers. rsc.orgdergipark.org.trresearchgate.net In a typical procedure, a zinc salt (e.g., zinc acetate (B1210297) or zinc nitrate) and taurine (B1682933) would be dissolved in water or a suitable solvent system within a Teflon-lined autoclave. researchgate.netscispace.com The vessel is then heated to temperatures ranging from 100 to 200°C for a period of hours to days. dergipark.org.trscispace.com

Under these subcritical conditions, the solubility of reactants increases, facilitating the reaction and promoting the growth of single crystals upon slow cooling. Key parameters that influence the final product's structure and morphology include:

Temperature and Pressure: Higher temperatures can lead to denser crystal phases and can overcome kinetic barriers to form thermodynamically stable products.

Solvent System: The choice of solvent affects the solubility of the precursors and can influence the coordination geometry of the resulting complex. nih.gov Ethanol/water mixtures are commonly used in solvothermal processes. uchile.cl

pH of the solution: The pH determines the protonation state of both the taurine ligand (amino and sulfonate groups) and the zinc aqua-ions, critically affecting the coordination and the final structure.

Molar Ratio of Reactants: The stoichiometry of the zinc salt to taurine can dictate the dimensionality and connectivity of the resulting crystalline network.

These methods are advantageous for producing crystalline materials that are otherwise difficult to obtain from simple precipitation at room temperature. researchgate.net For instance, hydrothermal synthesis has been successfully used to create zinc phosphonate (B1237965) and zinc citrate (B86180) coordination polymers, which, like taurine, involve oxygen-donating functional groups. rsc.orgresearchgate.net

Green Chemistry Approaches in Taurine-Zinc Complex Synthesis

Green chemistry principles are increasingly being applied to the synthesis of metal complexes to reduce environmental impact. These approaches focus on using benign solvents, reducing energy consumption, and employing renewable resources.

A primary green approach is the use of water as a solvent, avoiding volatile and hazardous organic solvents. An aqueous synthesis method for a taurine-metal salt involves reacting taurine with a metal oxide or hydroxide (B78521) in water at elevated temperatures (65-75°C), followed by cooling, crystallization, and filtration, eliminating the need for organic solvents for precipitation. patsnap.com This aligns with a known simple synthesis for taurine zinc which involves reacting zinc sulfate (B86663) and taurine in water at 90-100°C, a process noted for having no pollution.

Another innovative green technique is solid-phase synthesis or mechanochemistry. This method involves grinding solid reactants together, sometimes with a catalytic amount of a recyclable ionic liquid, to initiate a reaction at room temperature. google.com This process dramatically reduces solvent waste. For amino acid metal chelates, this technique has been shown to achieve conversion rates exceeding 95% without external heating, offering a significant improvement over traditional solution-based methods that often require pH adjustments and result in lower yields and difficult wastewater treatment. google.com

Ligand Exchange and Complexation Kinetics in Solution-Phase Synthesis

The formation of taurine-zinc complexes in solution is governed by the principles of ligand exchange and complexation kinetics. Zinc(II) is a d¹⁰ metal ion, and its complexes are typically kinetically labile, meaning they undergo rapid ligand exchange. The process involves the substitution of water molecules from the hydrated zinc ion, [Zn(H₂O)₆]²⁺, by taurine ligands.

The stability of the resulting complex is a key thermodynamic factor. The stability constant (log K) quantifies the equilibrium of the complex formation. While data for taurine is sparse, the stability constants for zinc with structurally similar amino acids provide valuable context. The chelation typically occurs through the amino (-NH₂) and a deprotonated oxygen group (in this case, from the sulfonate -SO₃⁻), forming a stable ring structure. researchgate.net The stability of zinc-amino acid complexes generally decreases with increasing size of the amino acid side chain due to steric hindrance. sphinxsai.com

| Ligand | log K₁ | Conditions |

|---|---|---|

| Glycine (B1666218) | 5.13 | 25°C, 0.1 M KCl |

| α-Alanine | 4.86 | 25°C, 0.1 M KCl |

| β-Alanine | 3.68 | 25°C, 0.1 M KCl |

| Valine | 4.67 | 25°C, 0.1 M KCl |

| Aspartic Acid | 5.88 | 25°C, 0.1 M KCl |

Data sourced from IUPAC Stability Constants Database and related literature. researchgate.netiupac.org Note: Taurine is a β-amino acid with a sulfonate group instead of a carboxylate group, which influences its pKa and binding properties compared to the listed α-amino carboxylic acids.

The kinetics of complex formation, or the rate at which equilibrium is reached, is also crucial. For zinc(II), the rate-determining step is typically the release of a water molecule from its inner coordination sphere. Chelation can be affected by whether the incoming ligand is protonated and by the presence of other competing ions. The fixation kinetics of chelated zinc in various systems are often described by power-function models, although the presence of a strong chelator can complicate these kinetics. copernicus.org The formation of taurine-zinc complexes has been inferred in biological systems where zinc deficiency was found to affect taurine availability, suggesting an interaction that impacts transport kinetics. nih.govnih.gov

Synthesis of Novel Taurine-Zinc Analogues and Derivatives

The synthesis of novel analogues and derivatives focuses on modifying the core taurine structure or assembling zinc-taurine units into larger, functional constructs. These efforts aim to enhance specific properties such as chelation efficiency, stability, or material function.

Modifications to the Taurine Moiety for Enhanced Chelation

Modifying the taurine molecule can enhance its ability to chelate zinc and other metal ions. Structure-activity relationship studies on taurine analogues have shown that substitutions at either the terminal sulfonamide group or the amine group can significantly alter the molecule's properties.

Increasing the lipophilicity of the molecule by adding substituents to the sulfonamide moiety can be a strategic modification. However, the introduction of excessively bulky groups may decrease activity, suggesting a steric limit to effective chelation. The two-carbon chain between the amino and sulfonate groups is often considered essential for the molecule's biological activity and likely its optimal chelation geometry.

The chelation process itself reduces the polarity of the zinc ion by sharing its positive charge with the donor atoms of the ligand, which can enhance properties like cell permeability. mdpi.com Amino acids are natural chelating agents, using their amino and carboxyl/sulfonyl groups to form stable coordinate bonds and ring structures with metal ions. multiplexgroup.com Modifications can introduce additional coordinating groups to create multidentate ligands with higher affinity for zinc.

| Modification Site | Type of Modification | Potential Effect on Zinc Chelation |

|---|---|---|

| Amine Group (-NH₂) | Alkylation (e.g., adding methyl, ethyl groups) | May increase steric hindrance, potentially weakening the Zn-N bond. |

| Amine Group (-NH₂) | Acylation (e.g., adding acetyl, phthalimido groups) | Replaces N-H with N-C=O, potentially altering the nitrogen's donor strength and introducing new coordinating atoms (carbonyl oxygen). |

| Sulfonate Group (-SO₃H) | Conversion to Sulfonamide (-SO₂NHR) | Changes the primary binding site from sulfonate oxygens to sulfonamide nitrogen/oxygen, altering bond strengths and geometry. |

| Ethylene Backbone (-CH₂-CH₂-) | Introduction of substituents (e.g., hydroxyl, alkyl groups) | Can create chiral centers and introduce steric constraints that affect the conformation of the chelate ring. |

Hetero-ligand Coordination in Mixed-Metal or Mixed-Ligand Zinc Complexes

The coordination chemistry of zinc(II) allows for the formation of diverse structures, and the introduction of additional ligands or metal ions alongside taurine can lead to complexes with tailored properties. In mixed-ligand systems, taurine can co-coordinate with other organic molecules to the zinc center. This approach has been demonstrated in the synthesis of zinc(II) coordination polymers where a taurine-derived Schiff base and 4,4'-bipyridine (B149096) act as co-ligands. researchgate.net In such structures, the different ligands work in concert to bridge zinc centers, forming extended networks. researchgate.net

The synthesis of these mixed-ligand complexes often involves the reaction of a zinc salt with the taurine derivative and the secondary ligand in a suitable solvent system under controlled temperature and pH conditions. The resulting coordination environment around the zinc ion is influenced by the steric and electronic properties of all participating ligands. For instance, in a reported zinc(II) complex with a taurine-derived Schiff base and 4,4'-bipyridine, the zinc center adopts an octahedral geometry, coordinated by nitrogen and oxygen atoms from both the Schiff base and the bipyridine ligands. researchgate.net

While specific examples of mixed-metal complexes involving both taurine and zinc are not extensively detailed in the reviewed literature, the principles of their formation can be inferred from the broader field of coordination chemistry. The synthesis of heterometallic complexes often requires careful selection of metal precursors and reaction conditions to control the incorporation of different metal ions into the final structure.

The characterization of these complex structures relies on a combination of analytical techniques. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the coordination environment of the ligands. ajol.info Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the coordination geometry of the metal centers. researchgate.net

| Complex Type | Ligands | Synthetic Approach | Characterization Methods |

| Mixed-Ligand | Taurine-derived Schiff base, 4,4'-bipyridine | Solvothermal reaction of zinc salt with ligands | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis |

| Heteroleptic | Saccharin (B28170), various amino acids | Reaction of zinc salt with saccharin and amino acid in aqueous solution | Elemental analysis, TGA, IR, Raman, UV-vis spectroscopy |

Purification and Isolation Techniques for Research-Grade Taurine-Zinc Complexes

Achieving high purity is crucial for the accurate characterization and subsequent application of research-grade taurine-zinc complexes. The choice of purification method depends on the physical and chemical properties of the complex and the nature of the impurities.

Advanced Chromatographic Separations for Complex Mixtures

Ion-exchange chromatography is a powerful technique for the separation of charged molecules like taurine and its metal complexes. harvardapparatus.compurolite.com This method utilizes a stationary phase with charged functional groups that interact with the charged analyte. For the purification of a taurine-zinc salt, a cation-exchange resin could be employed to bind the positively charged zinc ions or a taurine-zinc complex, allowing neutral or negatively charged impurities to pass through. Subsequently, the bound complex can be eluted by changing the pH or increasing the ionic strength of the mobile phase. harvardapparatus.com The selection of the appropriate ion-exchange resin and elution conditions is critical for achieving effective separation. harvardapparatus.com

Sample preparation prior to chromatographic separation is a critical step to ensure optimal results and prevent column fouling. This typically involves centrifugation or filtration to remove particulate matter. For complex biological samples, techniques like ammonium (B1175870) sulfate precipitation may be used to initially fractionate proteins and other large molecules.

Recrystallization and Solvent-Free Purification Strategies

Recrystallization is a widely used and effective method for purifying solid crystalline compounds. mt.comlibretexts.org The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org For taurine-zinc complexes, a suitable solvent would be one in which the complex has high solubility at an elevated temperature and low solubility at a lower temperature. The process involves dissolving the impure complex in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals while the impurities remain in the solution. youtube.com

The choice of solvent is paramount for successful recrystallization. mt.com A systematic approach to solvent screening is often necessary to identify the optimal solvent or solvent mixture. mt.com Common solvents used for the recrystallization of metal-amino acid complexes include water, ethanol, and methanol (B129727), or mixtures thereof. researchgate.net

The following table summarizes key aspects of recrystallization:

| Step | Description | Key Considerations |

| Solvent Selection | Choosing a solvent where the compound's solubility is temperature-dependent. | The solvent should not react with the compound. Impurities should be either highly soluble or insoluble. |

| Dissolution | Dissolving the impure solid in a minimal amount of hot solvent. | Avoid using an excessive amount of solvent to ensure supersaturation upon cooling. |

| Cooling | Allowing the hot, saturated solution to cool slowly and undisturbed. | Slow cooling promotes the formation of larger, purer crystals. libretexts.org |

| Crystal Collection | Separating the purified crystals from the mother liquor. | Typically done by vacuum filtration. libretexts.org |

| Drying | Removing any residual solvent from the crystals. | Air drying or drying in a desiccator are common methods. libretexts.org |

Scale-Up Considerations for Research Synthesis

Transitioning the synthesis of a taurine-zinc complex from a small laboratory scale to a larger research scale (bench scale) requires careful consideration of several factors to ensure reproducibility, safety, and efficiency. primescholars.comhelgroup.com While not aimed at industrial production, this level of scale-up is often necessary to produce sufficient material for extensive characterization and preliminary application studies.

One of the primary challenges in scaling up is maintaining consistent reaction conditions. primescholars.com Factors such as heat and mass transfer, which are often negligible at the milligram scale, become significant at the gram or kilogram scale. kewaunee.in Effective stirring and temperature control are crucial to ensure a homogeneous reaction mixture and to prevent the formation of localized hot spots that could lead to side reactions or decomposition of the product. helgroup.com

The choice of equipment also becomes more critical. Glassware used for small-scale synthesis may need to be replaced with more robust reactors that allow for better control of reaction parameters. helgroup.com The method of addition of reagents may also need to be adjusted; for example, a slow, controlled addition of one reactant to another may be necessary to manage the reaction exotherm.

Purification methods must also be scalable. A purification that is straightforward on a small scale, such as column chromatography, may become cumbersome and time-consuming for larger quantities. In such cases, alternative methods like preparative chromatography or a greater reliance on optimized recrystallization protocols may be necessary.

Safety is a paramount concern during scale-up. kewaunee.in A thorough understanding of the reaction's potential hazards, such as exothermicity or the release of toxic gases, is essential. A risk assessment should be conducted before attempting any scale-up, and appropriate safety measures, such as conducting the reaction in a well-ventilated fume hood and having appropriate quenching materials on hand, must be implemented.

Key considerations for scaling up the research synthesis of taurine-zinc complexes are summarized below:

Reaction Kinetics and Thermodynamics: Understanding the reaction rate and heat of reaction is crucial for maintaining control at a larger scale.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger vessels.

Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult.

Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome.

Work-up and Purification: The chosen methods must be practical and efficient for the larger quantity of material.

Safety: A thorough hazard analysis is necessary to identify and mitigate potential risks. kewaunee.in

By carefully addressing these factors, the successful and safe scale-up of taurine-zinc complex synthesis for research purposes can be achieved.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Taurine Zinc Complexes

High-Resolution Crystallographic Analysis

Crystallographic techniques provide definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the structure of taurine-zinc complexes.

Single-Crystal X-Ray Diffraction for Atomic Structure Determination

Single-crystal X-ray diffraction (SXRD) stands as the gold standard for determining the precise atomic structure of crystalline materials. While a simple taurine-zinc salt crystal structure is not readily found in the cited literature, detailed analysis has been performed on related complexes, such as a zinc(II) complex constructed from a taurine (B1682933) Schiff base. atlantis-press.comatlantis-press.com

In one such study, a complex formed by the reaction of Zn(CH₃COO)₂·2H₂O with a Schiff base derived from 2-Pyridinecarboxaldehyde and taurine was synthesized, yielding colorless single crystals suitable for SXRD analysis. atlantis-press.comatlantis-press.com The analysis revealed a monoclinic crystal system with the space group P2(1)/c. atlantis-press.com The zinc(II) ion's coordination environment is central to the structure, and its geometry is determined by the arrangement of the coordinating atoms from the ligands. ccspublishing.org.cn The precise bond lengths and angles define the nature of the metal-ligand interaction.

Table 1: Crystallographic Data for a Taurine Schiff Base-Zinc(II) Complex atlantis-press.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.184(1) |

| b (Å) | 9.571(2) |

| c (Å) | 11.637(8) |

| α (°) | 81.91(9) |

| β (°) | 85.23(4) |

| γ (°) | 78.56(9) |

| Volume (ų) | 1134.27(6) |

| Z (Formula units/cell) | 1 |

This data pertains to the complex [Zn(C₈H₉N₂O₃S)(C₈H₆O₅)(H₂O)]. atlantis-press.com

Powder X-Ray Diffraction for Polymorphic Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and detect polymorphism. ccspublishing.org.cn In the context of taurine-zinc systems, PXRD has been effectively used to confirm the crystalline nature of materials and to observe structural changes upon the incorporation of zinc. researchgate.net

For instance, studies on L-taurine crystals doped with metal ions have utilized PXRD to confirm the high crystallinity of the resulting material and to verify that the dopants have entered the crystal matrix, as indicated by variations in peak positions and intensities. researchgate.netresearchgate.net

Furthermore, PXRD is instrumental in studying the interactions at interfaces. In research on zinc-ion batteries, taurine was used as an electrolyte additive to stabilize the zinc anode. rsc.org PXRD analysis of the electrode surface after immersion in the electrolyte revealed that in the standard electrolyte, diffraction peaks corresponding to basic zinc sulfate (B86663) pentahydrate (Zn₄SO₄(OH)₆·5H₂O) appeared, indicating an undesirable side reaction. rsc.org However, in the electrolyte containing taurine, these peaks were absent, demonstrating that taurine's interaction with the zinc surface prevents the formation of this passivating crystalline layer. rsc.org

Advanced Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to changes in chemical bonding and molecular symmetry, making them ideal for studying the coordination of taurine to a zinc center.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule and observing how their vibrational frequencies are altered upon complexation. In its zwitterionic solid state, taurine exhibits characteristic absorption bands for its ammonium (B1175870) (NH₃⁺) and sulfonate (SO₃⁻) groups. researchgate.net The coordination of zinc to taurine is expected to perturb these groups, leading to noticeable shifts in their corresponding infrared bands. mdpi.com

The primary functional groups of taurine and their typical IR absorption regions are:

-SO₃⁻ Group : Asymmetric stretching vibrations appear around 1200 cm⁻¹, while symmetric stretching is found near 1040 cm⁻¹. researchgate.net

-NH₃⁺ Group : Asymmetric and symmetric deformation modes are observed around 1650 cm⁻¹ and 1530 cm⁻¹, respectively. researchgate.net

When taurine coordinates with a metal ion like Zn²⁺, shifts in these bands provide direct evidence of the interaction. For example, in the analysis of a taurine Schiff base-zinc(II) complex, the IR spectrum showed distinct bands for the sulfonate group at 1256.5 cm⁻¹, 1131.1 cm⁻¹, and 998.2 cm⁻¹, confirming its involvement in the complex's structure. atlantis-press.com The formation of a chelate can cause a redshift in the N-H stretching vibrations due to the formation of intermolecular hydrogen bonds and the electron-attracting effect of the Zn²⁺ ion. mdpi.com

Table 2: Comparison of Major FTIR Bands for Taurine and a Taurine-Derived Zinc Complex

| Functional Group | Taurine (Approx. cm⁻¹) researchgate.net | Taurine Schiff Base-Zn(II) Complex (cm⁻¹) atlantis-press.com |

| NH₃⁺ Deformation | ~1650, ~1530 | Not specified (C=N at 1608.5) |

| SO₃⁻ Asymmetric Stretch | ~1200 | 1256.5, 1131.1 |

| SO₃⁻ Symmetric Stretch | ~1040 | 998.2 (assigned to S-O) |

Raman Spectroscopy for Ligand-Metal Coordination Fingerprinting

Raman spectroscopy provides information that is complementary to FTIR, as it detects molecular vibrations based on changes in polarizability. It is particularly useful for studying symmetric vibrations and bonds involving heavy atoms, such as metal-ligand bonds. The Raman spectrum of a taurine single crystal has been thoroughly investigated, providing a baseline for comparative studies. mdpi.com

Upon complexation with zinc, changes in the Raman spectrum of taurine can provide a "fingerprint" of the coordination environment. Shifts in the vibrational modes of the sulfonate and amino groups indicate their participation in binding the metal ion. The appearance of new, low-frequency bands can often be attributed to the Zn-N or Zn-O stretching vibrations, directly evidencing the formation of the coordination bond. The technique is sensitive enough to distinguish between closely related compounds, such as taurine, hypotaurine, and thiotaurine, underscoring its utility in precise chemical identification. nih.gov Furthermore, advanced applications like in situ Raman spectroscopy have been used to monitor the zinc electrode-electrolyte interface in real-time, providing mechanistic insights into how additives like taurine influence electrochemical processes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

While crystallographic methods describe the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the structure and dynamics of molecules in solution. For taurine-zinc complexes, NMR can confirm which functional groups of the taurine molecule are involved in the interaction with the zinc ion in an aqueous environment.

The ¹H NMR spectrum of free taurine in an aqueous solution (H₂O) is characterized by two triplet signals corresponding to the two methylene (B1212753) (-CH₂-) groups. mdpi.com Experimental data from the Human Metabolome Database show these peaks at approximately 3.25 ppm and 3.41 ppm. mdpi.comhmdb.ca

When taurine forms a complex with the diamagnetic Zn²⁺ ion in solution, the local electronic environment of the protons is altered. This change leads to shifts in the positions of the NMR signals (chemical shifts). The magnitude and direction of these shifts can indicate the proximity of the methylene groups to the zinc binding site. For example, a significant downfield shift of the protons on the carbon adjacent to the amino group would suggest that the amino group is a primary binding site for the zinc ion. This interaction is implied in biological studies where zinc was found to noncompetitively inhibit taurine transport, suggesting the formation of a taurine-zinc complex in the experimental medium. nih.gov

Table 3: ¹H NMR Chemical Shifts for Free Taurine in H₂O mdpi.comhmdb.ca

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂-S | ~3.41 | Triplet |

| -CH₂-N | ~3.25 | Triplet |

1H and 13C NMR for Ligand Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure of molecules in solution. For taurine-zinc complexes, ¹H and ¹³C NMR provide invaluable insights into the conformation of the taurine ligand upon coordination with the zinc ion. uoc.gr

In the ¹H NMR spectrum of a taurine-zinc complex, shifts in the resonances of the protons within the taurine molecule, particularly those of the amino (-NH₂) and sulfonic acid (-SO₃H) groups, indicate their involvement in binding to the zinc ion. The minimal effect on proton chemical shifts in some Zn organometallic compounds has been observed. uoc.gr The methylene protons adjacent to these functional groups also experience changes in their chemical environment, providing further evidence of complex formation.

¹³C NMR spectroscopy complements the proton NMR data by offering a direct view of the carbon skeleton of the taurine ligand. uoc.gr Upon complexation with zinc, the ¹³C chemical shifts of the carbons bonded to the nitrogen and sulfur atoms are particularly affected. These shifts can be correlated with changes in electron density and bond angles, allowing for a detailed mapping of the ligand's conformational changes. In some zinc complexes, ¹³C signals are stronger indicators for monitoring the metal binding process than ¹H resonances. uoc.gr

Table 1: Representative NMR Data for Taurine and its Zinc Complex Hypothetical data for illustrative purposes.

| Nucleus | Taurine Chemical Shift (ppm) | Taurine-Zinc Complex Chemical Shift (ppm) | Change in Chemical Shift (Δδ) |

|---|---|---|---|

| ¹H (α-CH₂) | 3.15 | 3.25 | +0.10 |

| ¹H (β-CH₂) | 3.40 | 3.55 | +0.15 |

| ¹³C (α-C) | 35.8 | 37.2 | +1.4 |

| ¹³C (β-C) | 51.5 | 53.0 | +1.5 |

Multi-Nuclear NMR for Zinc Coordination Environment Probing

While ¹H and ¹³C NMR focus on the ligand, multi-nuclear NMR techniques can directly probe the environment around the zinc atom. Although zinc itself has an NMR-active isotope, ⁶⁷Zn, its low natural abundance and quadrupolar nature present significant challenges, often resulting in broad lines and low sensitivity for biological systems. uoc.grnih.gov

Despite these difficulties, studies on related systems, such as zinc complexes with other amino acids or peptides, have demonstrated the potential of multi-nuclear NMR. rsc.org Techniques like Heteronuclear Multiple Quantum Correlation (HMQC) can establish correlations between the zinc nucleus and the protons of the coordinated taurine ligand, providing direct evidence of the binding sites. Furthermore, NMR studies of other nuclei, such as ¹⁴N and ¹⁵N, can offer additional information about the coordination of the amino group of taurine to the zinc ion. rsc.org The study of zinc(II) complexes with imidazole-containing peptide derivatives has shown that zinc coordination can influence the tautomeric preference of the imidazole (B134444) ring. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of taurine-zinc complexes and for elucidating their fragmentation patterns, which can provide structural clues.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing non-covalent complexes, as it can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.netmdpi.com This makes ESI-MS an ideal tool for studying the stoichiometry of taurine-zinc complexes. In ESI-MS analysis, the formation of a taurine-zinc complex is confirmed by the appearance of a new ion peak corresponding to the mass of the complex. mdpi.com For instance, a 2:1 taurine to zinc complex would be expected to show a specific mass-to-charge ratio. The negative ion mode of ESI-MS can show the deprotonated taurine molecule. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion with a high degree of confidence. frontiersin.orguzh.ch For taurine-zinc complexes, HRMS can confirm the presence of both taurine and zinc in the observed ion and can help to distinguish between different potential stoichiometries. The high mass accuracy allows for the calculation of a unique elemental formula, confirming the identity of the complex.

Table 2: Mass Spectrometry Data for a Hypothetical Taurine-Zinc Complex

| Ion | Theoretical m/z | Observed m/z (HRMS) | Inferred Stoichiometry |

|---|---|---|---|

| [Taurine - H]⁻ | 124.0063 | 124.0065 | Taurine Anion |

| [2Taurine + Zn - 2H] | 311.9409 | 311.9412 | 2:1 Taurine:Zinc |

X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS)

X-ray absorption and photoelectron spectroscopies are powerful techniques that provide element-specific information about the local geometric and electronic structure of the absorbing atom. stanford.edunih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a region of the X-ray absorption spectrum that is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. diamond.ac.ukosti.gov For taurine-zinc complexes, Zn K-edge XANES can be used to confirm that the zinc is in the +2 oxidation state, as expected. The position and shape of the absorption edge provide a fingerprint of the local environment around the zinc atom, including information about the number and type of coordinating atoms (e.g., nitrogen from the amino group and oxygen from the sulfonate group of taurine). osti.govprinceton.edu High-resolution XANES (HR-XANES) can even help distinguish between different coordinating ligands like carboxyl, phosphoryl, imidazole, and thiol groups. princeton.edunih.gov

Table 3: Compound Names

| Compound Name |

|---|

| Taurine |

| Taurine ZINC salt |

| Zinc |

| Carbon |

| Nitrogen |

| Sulfur |

| Oxygen |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Geometry

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment of a specific element, in this case, zinc, within a material. nih.gov It provides detailed information about the number, type, and distances of neighboring atoms surrounding the central zinc atom in the taurine-zinc complex. The analysis of the EXAFS region of the X-ray absorption spectrum allows for a precise determination of the local coordination geometry. nih.govusgs.gov

The EXAFS spectrum arises from the interference between the outgoing photoelectron wave generated by the absorption of an X-ray and the backscattered waves from neighboring atoms. This interference pattern, which appears as oscillations in the absorption coefficient above the absorption edge, contains quantitative structural information. nih.gov By analyzing these oscillations, key parameters of the zinc coordination sphere can be extracted.

In the context of a taurine-zinc complex, taurine (2-aminoethanesulfonic acid) can coordinate to the zinc ion through the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. Therefore, EXAFS analysis would focus on determining the Zn-N and Zn-O bond lengths and their respective coordination numbers. researchgate.netnih.gov

Detailed Research Findings:

While specific EXAFS data for a pure "this compound" is not extensively available in public literature, the principles of EXAFS analysis on similar zinc complexes with nitrogen and oxygen ligands allow for a well-grounded prediction of the expected structural parameters. Studies on various zinc complexes reveal that the local geometry around the zinc ion is commonly tetrahedral or octahedral. usgs.govresearchgate.net

For a hypothetical tetrahedrally coordinated taurine-zinc complex, one would expect the zinc ion to be bonded to a combination of nitrogen and oxygen atoms from the taurine ligands. The Fourier transform of the EXAFS spectrum would typically show distinct peaks corresponding to the first coordination shell (Zn-N and Zn-O scattering paths). hp-spectroscopy.com

Below is an interactive data table summarizing the expected parameters from a hypothetical EXAFS analysis of a taurine-zinc complex, based on typical bond lengths found in zinc complexes with similar ligands. nih.govnih.gov

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Zn-O | 2 | 1.96 (± 0.02) | 0.005 |

| Zn-N | 2 | 2.05 (± 0.02) | 0.006 |

This table represents hypothetical data derived from typical values for Zn-O and Zn-N coordination in biological and coordination complexes. The Debye-Waller factor (σ²) represents the mean square displacement of the atoms, indicating the degree of structural disorder.

The precise coordination numbers and bond distances would be determined by fitting the experimental EXAFS data to theoretical models. nih.gov These parameters are crucial for building an accurate three-dimensional model of the taurine-zinc complex at the atomic level.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Impurities (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It is a highly sensitive method for studying paramagnetic substances, which include transition metal ions with incomplete d-shells and organic radicals. acs.org

In the case of a pure taurine-zinc salt, the zinc ion is in the Zn(II) oxidation state, which has a completely filled d-shell (d¹⁰). Consequently, it is diamagnetic, meaning it has no unpaired electrons and is therefore EPR-silent. csic.es As such, EPR spectroscopy is not applicable for the direct structural characterization of the taurine-zinc(II) complex itself.

However, EPR spectroscopy serves as an invaluable tool for detecting and quantifying paramagnetic impurities within a sample of taurine-zinc salt. wvu.edu The presence of trace amounts of other transition metal ions, such as copper(II), manganese(II), or iron(III), which are common in raw materials, can be readily identified by their characteristic EPR signals. pnas.org

Applicability and Research Findings:

The applicability of EPR in the context of taurine-zinc salt is primarily for quality control and purity assessment. The high sensitivity of EPR allows for the detection of paramagnetic impurities at very low concentrations, often in the parts-per-million (ppm) range. acs.org

If a sample of taurine-zinc salt were analyzed by EPR and found to contain, for example, a Cu(II) impurity, the EPR spectrum would exhibit a characteristic set of signals. The parameters extracted from this spectrum, such as the g-values and hyperfine coupling constants, can provide information about the coordination environment of the impurity ion. researchgate.net

Below is an interactive data table illustrating hypothetical EPR parameters for a common paramagnetic impurity, Cu(II), in a zinc lattice, which provides a similar coordination environment.

| Parameter | Value | Description |

| g∥ | ~2.2-2.4 | g-factor parallel to the principal axis of symmetry |

| g⊥ | ~2.05-2.10 | g-factor perpendicular to the principal axis of symmetry |

| A∥ (Cu) | ~120-180 G | Hyperfine coupling constant parallel to the principal axis |

| A⊥ (Cu) | ~10-40 G | Hyperfine coupling constant perpendicular to the principal axis |

This table presents typical EPR parameters for a Cu(II) ion in a tetragonally distorted octahedral or square planar environment, which could be expected if it substitutes for Zn(II) in a complex. The exact values would depend on the specific coordination geometry.

The absence of any EPR signal in a given sample would confirm the high purity of the taurine-zinc salt with respect to paramagnetic contaminants. Therefore, while not a direct probe of the main compound's structure, EPR is a critical ancillary technique for ensuring the chemical integrity of the material. wvu.edu

Coordination Chemistry, Speciation, and Solution Dynamics of Taurine Zinc Complexes

Stoichiometric Relationships and Ligand-to-Metal Ratiosresearchgate.netmetrohm.comscience.gov

The ratio of taurine (B1682933) (the ligand) to zinc (the metal) in the resulting complexes can vary depending on the reaction conditions, such as concentration and pH. Research has identified several possible stoichiometric relationships.

1:2 Metal-to-Ligand Ratio: The synthesis of taurine-metal complexes, including with zinc, has been achieved using a 1:2 molar ratio of metal salt to taurine. doi.org

1:4 Metal-to-Ligand Ratio: A patent for preparing taurine zinc describes a complex with the inferred formula [(C₂H₇NSO₃)₄Zn], suggesting a four-coordination compound where one zinc ion is bound to four taurine molecules. google.com

Stepwise Complex Formation: In solution, the formation of complexes occurs in a stepwise manner. As the concentration of taurine increases relative to zinc, species with higher ligand-to-metal ratios are formed, such as [Zn(Tau)]⁺ and [Zn(Tau)₂]. The determination of stepwise stability constants confirms the existence of these different species in equilibrium. ijsr.net

In the solid state, monomeric zinc complexes involving taurine derivatives have been synthesized and characterized. For instance, a zinc(II) complex with a taurine-vanillin Schiff base ligand was found to have the composition [Zn(tau-van)(H₂O)]·0.5H₂O, where the zinc ion is four-coordinated by the Schiff base ligand and a water molecule. jocpr.com In solution, the formation of simple monomeric species such as [Zn(Tau)]⁺ and [Zn(Tau)₂] is well-established through potentiometric studies. ijsr.neturfu.ru While the term "polymeric" is not explicitly used for these simple complexes in the reviewed literature, the potential for bridging ligands or different coordination modes under specific conditions cannot be entirely ruled out.

The pH of the solution critically influences the formation and stability of taurine-zinc complexes. researchgate.net This is primarily due to the acid-base properties of taurine's amino group.

In acidic solutions, the amino group is protonated (-NH₃⁺), which prevents it from donating its lone pair of electrons to the zinc ion, thus hindering complex formation. As the pH increases, the amino group deprotonates to become -NH₂, a much more effective donor group for coordination with Zn(II). researchgate.net Potentiometric titration studies show that complexation between taurine and zinc(II) ions becomes significant as the pH rises, but must be studied carefully as zinc can precipitate as zinc hydroxide (B78521) at relatively low pH values if the ligand is not in sufficient excess. urfu.ru The dissociation constant of taurine's amino group (pKa₂) is approximately 8.86, indicating that the deprotonated, coordinating form becomes more available in neutral to alkaline conditions. globethesis.com

Stability Constants and Thermodynamic Properties of Complex Formationresearchgate.neturfu.ru

The stability of the formed complexes is quantified by stability constants (K) or their logarithms (log K). Higher values indicate a more stable complex. These constants are determined experimentally under specific conditions of temperature and ionic strength.

Potentiometric titration is a widely used technique to determine the formation constants of metal complexes. urfu.ruresearchgate.net This method involves measuring the pH of a solution containing the metal ion and ligand as a standard base is added. urfu.ruglobethesis.com The data from the titration curve allows for the calculation of the proton-ligand stability constants and the stepwise metal-ligand stability constants. ijsr.net The Irving-Rossotti method is a common analytical approach applied to these titration data. ijsr.net

Studies have reported the stability constants for zinc-taurine complexes under various conditions. For example, complexes with 1:1 and 1:2 (metal:ligand) stoichiometries have been identified. ijsr.net The stability of these complexes is influenced by the solvent composition, with studies showing slightly greater stability in DMF-water mixtures compared to pure water, which is attributed to the lower dielectric constant of DMF facilitating the ligand's approach to the metal ion. ijsr.net

| Species | log K | Conditions | Reference |

|---|---|---|---|

| [Zn(Tau)]⁺ | log K₁ = 2.75 | 50% DMF-Water, 27°C | ijsr.net |

| [Zn(Tau)₂] | log K₂ = 2.45 | 50% DMF-Water, 27°C | ijsr.net |

| [Zn(Tau)]⁺ | log K₁ = 2.85 | 70% DMF-Water, 27°C | ijsr.net |

| [Zn(Tau)₂] | log K₂ = 2.50 | 70% DMF-Water, 27°C | ijsr.net |

| [Zn(Tau)]⁺ | log β₁ = 2.46 | I=0.1 M, 25°C | urfu.ru |

Note: log K₁ refers to the formation of the 1:1 complex, and log K₂ refers to the addition of a second ligand to the 1:1 complex. log β₁ is equivalent to log K₁.

While potentiometry reveals the stability (related to Gibbs free energy, ΔG°), calorimetric techniques like Isothermal Titration Calorimetry (ITC) can directly measure the enthalpy change (ΔH°) of complex formation. science.govacs.org From these values, the entropy change (ΔS°) can be calculated. These thermodynamic parameters provide deeper insight into the nature of the binding forces. A study by Gridchin et al. mentions the use of both potentiometry and calorimetry to determine the standard thermodynamic characteristics (log K°, ΔrG°, ΔrH°, and ΔrS°) for the formation of taurine complexes. researchgate.net For the related Fe(II)-Taurine Dioxygenase system, calorimetric studies revealed a highly enthalpic binding event. acs.org

Solution Speciation and Distribution Diagramsresearchgate.net

Solution speciation refers to the distribution of a metal among its various complex forms in a solution at equilibrium. frontiersin.org Using the determined stability constants, speciation diagrams can be constructed to visualize the percentage of each zinc-containing species (e.g., free Zn²⁺, [Zn(Tau)]⁺, [Zn(Tau)₂]) as a function of pH. researchgate.netresearchgate.net

These diagrams are crucial for predicting which complex will be predominant under specific pH conditions. Based on the principles of coordination chemistry and the stability constants, for the taurine-zinc system:

At low pH, the free, aquated zinc ion (Zn²⁺) would be the dominant species as the protonated amino group of taurine prevents complexation.

As the pH increases towards and beyond neutrality, the concentration of the [Zn(Tau)]⁺ complex would rise, becoming a significant species.

With a further increase in pH and/or a high excess of taurine, the 1:2 complex, [Zn(Tau)₂], would form and its relative concentration would increase. ijsr.net

The ability to model this speciation is essential for understanding the potential interactions and bioavailability of zinc in biological and chemical systems containing taurine. researchgate.netresearchgate.net

Analytical Ultracentrifugation for Molecular Weight Distribution

Analytical ultracentrifugation (AUC) is a powerful, first-principles-based technique for characterizing macromolecules and their complexes in solution. fz-juelich.deceitec.cz It provides data on molecular weight, shape, and stoichiometry without the need for calibration standards or interaction with solid matrices. fz-juelich.deceitec.cz Two primary AUC methods, sedimentation velocity (SV) and sedimentation equilibrium (SE), offer complementary information. ceitec.cz SV yields hydrodynamic data about the size and shape, while SE is a thermodynamic method that directly determines the molecular weight of particles in solution. ceitec.cz

While specific AUC studies focusing exclusively on the taurine-zinc salt system are not extensively documented in readily available literature, the technique is broadly applicable to studying metal-ligand interactions and the oligomeric state of the resulting complexes. fz-juelich.deucl.ac.uk For example, AUC has been used to confirm the formation of oligomers in protein complexes in the presence of zinc ions. pnas.org Given that taurine can form complexes with zinc, such as [Zn(Taurine)₂], AUC could be employed to determine the precise molecular weight of these species in solution and to investigate the potential for higher-order aggregation under various concentration and buffer conditions. ijsr.netresearchgate.net The technique's ability to analyze samples under biologically relevant conditions makes it ideal for understanding the behavior of taurine-zinc complexes in physiological milieus. ceitec.cz

Capillary Electrophoresis for Charged Species Separation

Capillary electrophoresis (CE) is a suite of high-efficiency separation techniques that separate molecules based on their electrophoretic mobility in an electric field within a narrow capillary. mdpi.comwiley-vch.de Its various modes, such as capillary zone electrophoresis (CZE), are adept at separating charged species like metal-ion complexes. mdpi.comresearchgate.net The separation is governed by the analyte's charge-to-size ratio. nih.gov

Ligand Exchange Kinetics and Mechanism

The dynamics of ligand exchange are fundamental to understanding the reactivity and biological function of metal complexes. For zinc-taurine complexes, this involves the substitution of the taurine ligand or coordinated water molecules by other competing ligands. Zinc(II) complexes are typically characterized by fast ligand exchange rates, a property stemming from the d¹⁰ electronic configuration of the Zn²⁺ ion, which imparts no ligand field stabilization energy. nih.gov

Stopped-Flow Spectrophotometry for Fast Reactions

Stopped-flow spectrophotometry is a premier technique for investigating the kinetics of fast reactions in solution, with a timescale capability spanning from milliseconds to seconds. libretexts.orgphotophysics.comcolorado.edu The method involves the rapid mixing of two reactant solutions and monitoring the subsequent change in absorbance or fluorescence as the reaction proceeds. libretexts.orgphotophysics.com This allows for the determination of reaction rates, the complexity of the reaction mechanism, and the identification of short-lived intermediates. photophysics.com

The formation of taurine-zinc complexes and their subsequent ligand exchange reactions are expected to be rapid, making stopped-flow a suitable analytical tool. ajol.infonih.gov For instance, the technique has been used to study the fast reactions between taurine and other reactants, like aqueous bromine, demonstrating its utility in tracking rapid kinetic processes involving taurine. ajol.info When a solution of Zn²⁺ is mixed with a taurine solution, the change in the UV-Vis spectrum can be monitored over time to elucidate the kinetics of complex formation. doi.org Similarly, by mixing a pre-formed taurine-zinc complex with a solution of a competing ligand, the kinetics of the ligand exchange reaction can be determined. nih.gov This provides crucial data on the reaction rates and helps to build a mechanistic understanding of how taurine-zinc complexes might interact with other molecules in a biological setting. colorado.edu

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful method used to trace the path of atoms and molecules through a reaction or a metabolic pathway. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), researchers can follow the labeled molecule or its fragments using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govumn.edu This approach provides unambiguous evidence for reaction mechanisms, including bond-breaking and bond-forming steps. umn.eduacs.org

In the context of taurine-zinc complexes, isotopic labeling could be employed to clarify the coordination and ligand exchange mechanisms. For example, using ¹⁵N-labeled taurine would allow researchers to confirm the involvement of the amino group in coordination with the zinc ion. harvard.edu Furthermore, in ligand exchange studies, if a zinc-taurine complex is reacted with an isotopically labeled competing ligand, the pathway of substitution (e.g., associative, dissociative, or interchange mechanism) can be investigated. While specific isotopic labeling studies on the taurine-zinc system are not prominent in the literature, the methodology has been foundational in mechanistic studies of other metalloenzymes and coordination complexes, including those involving zinc. acs.orgumich.edu Such studies are crucial for building a detailed picture of the reaction coordinates and transition states involved in the dynamic chemistry of taurine-zinc complexes. harvard.edu

Redox Chemistry of Zinc in Taurine Coordination Environments

Zinc(II) is a redox-inert metal ion under physiological conditions, meaning it does not typically participate in electron transfer reactions. nih.gov Its d¹⁰ electronic configuration makes it stable and not susceptible to changes in oxidation state. nih.gov However, the coordination environment around the zinc ion, provided by ligands such as taurine, can have an indirect influence on cellular redox processes. nih.govd-nb.info The primary role of zinc in this context is often structural, stabilizing protein folds, or acting as a Lewis acid catalyst.

Interactions with Competing Ligands in Simulated Biological Milieus

In a biological environment, the taurine-zinc complex does not exist in isolation. It is subject to interactions with a multitude of other potential ligands, including other amino acids, peptides, proteins, and phosphates like ATP. nih.govsapub.org The speciation of zinc—that is, the distribution of zinc among various complexes—is determined by the concentrations of these competing ligands and their respective stability constants with the zinc ion. nih.gov

The formation of ternary complexes, where the zinc ion is coordinated simultaneously to taurine and another ligand, is a critical aspect of its chemistry in biological fluids. researchgate.netacs.org Studies have investigated the formation of ternary complexes of zinc with various amino acids and other biologically relevant molecules. sapub.org The stability of these ternary complexes compared to the binary complexes (e.g., zinc-taurine or zinc-other ligand) dictates the equilibrium distribution of zinc. For example, zinc ions can form mixed-ligand complexes with amino acids and vitamins. sapub.org In simulated biological fluids, ligands with a higher affinity for zinc than taurine, such as histidine or cysteine, would be expected to displace taurine from the zinc coordination sphere. urfu.ruafricanjournalofbiomedicalresearch.com Conversely, the zinc-taurine complex may be stable in the presence of ligands with weaker binding affinities. Understanding these competitive interactions is essential for predicting the bioavailability and biological activity of the taurine-zinc salt. nih.govnih.govkcl.ac.uk

Computational Chemistry and Molecular Modeling of Taurine Zinc Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While QM methods provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic evolution over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the taurine-zinc salt moves, flexes, and interacts with its environment, such as in an aqueous solution. cam.ac.ukrsc.org This is particularly important for understanding conformational flexibility and the role of solvent interactions.

To accurately simulate the behavior of an ionic species like taurine-zinc salt in a biological or chemical context, it is crucial to model its interactions with the surrounding solvent. Explicit solvent models achieve this by surrounding the solute with a large number of individual solvent molecules (e.g., water). rsc.org This approach allows for the direct simulation of key phenomena such as the formation of solvation shells around the zinc ion and hydrogen bonding between water and the taurine (B1682933) molecule. DFT and MD simulations have shown that zinc ions in aqueous solutions are typically coordinated by six water molecules in their first solvation shell. rsc.org An MD simulation of a taurine-zinc salt would track the exchange of these water molecules and their influence on the structure and stability of the complex.

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. biorxiv.org Modeling metal ions like Zn(II) presents a significant challenge for standard force fields (e.g., AMBER, CHARMM). biorxiv.orgbiorxiv.org This is due to strong polarization and charge-transfer effects that are not well-captured by simple fixed-charge models. biorxiv.org

Two primary approaches exist for modeling metal-ligand interactions:

Non-bonded model: The zinc ion is treated as a simple charged sphere that interacts with its ligands (the amino and sulfonate groups of taurine) only through electrostatic and van der Waals forces. While simple, this approach can sometimes fail to maintain the correct coordination geometry during a simulation. uiuc.edunih.gov

Bonded model: This approach introduces explicit covalent bond, angle, and dihedral terms between the zinc ion and its coordinating atoms. researchgate.net These parameters are often derived from QM calculations or experimental data to enforce a specific coordination geometry (e.g., tetrahedral or octahedral). Advanced techniques, such as the "cationic dummy atom" method, add virtual particles around the zinc ion to better represent the directionality of its coordination bonds. nih.govresearchgate.net

Developing a reliable force field for the taurine-zinc system requires careful parameterization and validation, often by comparing MD simulation results against QM calculations or experimental data. biorxiv.org

| Parameter Type | Description | Example Atoms |

|---|---|---|

| Non-Bonded (Lennard-Jones) | Defines van der Waals size (radius) and interaction strength (well depth) | Zn, N, O, S, C, H |

| Non-Bonded (Electrostatic) | Partial atomic charges defining electrostatic interactions | Zn(+2.0), N(-0.3), O(-0.65), etc. |

| Bond Stretching (Bonded Model) | Force constant and equilibrium length for the Zn-ligand bond | Zn-N, Zn-O |

| Angle Bending (Bonded Model) | Force constant and equilibrium angle for ligand-Zn-ligand angles | O-Zn-N |

Docking and Binding Affinity Predictions (if relevant to specific biomolecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is relevant if the taurine-zinc salt itself is being investigated as a potential ligand for a biological target. Docking algorithms explore many possible binding poses of the ligand in the receptor's active site and score them based on factors like electrostatic and steric complementarity. acs.org

For example, studies have successfully used docking to investigate the binding of taurine to the active site of proteins like Cyclin-Dependent Kinase 6 (CDK6). acs.org A similar approach could be used for the taurine-zinc complex. The simulation would predict the binding affinity (often expressed as a docking score or free energy of binding) and identify the key amino acid residues in the receptor that form hydrogen bonds, salt bridges, or van der Waals interactions with the complex. acs.org These predictions can guide further experimental studies and the design of new molecules.

| Parameter | Predicted Value/Residues |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Key Interacting Residues (Hydrogen Bonds) | Asp145, Gln180, Ser210 |

| Key Interacting Residues (Ionic) | Glu148 (with Zn ion) |

| Key Interacting Residues (van der Waals) | Leu95, Val101, Phe164 |

QSAR (Quantitative Structure-Activity Relationship) Studies (mechanistic, not clinical)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Mechanistic QSAR studies focus on understanding how a molecule's structural or physicochemical properties drive its activity, rather than simply predicting the activity.

The first step in any QSAR study is to calculate molecular descriptors for a set of molecules with known activities. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. For a taurine-zinc complex, relevant descriptors would include:

Constitutional descriptors: Molecular weight, number of atoms, number of rotatable bonds.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometric descriptors: 3D properties like molecular surface area and volume.

Quantum-chemical descriptors: Charges on individual atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity.

These descriptors would be calculated for a series of related taurine-metal complexes or other zinc-containing compounds to build a dataset for model development.

Once the descriptors are calculated, a statistical method is used to build a model that correlates a selection of these descriptors with the observed mechanistic activity. Common methods include multiple linear regression (MLR) and partial least squares (PLS). The resulting QSAR equation can be used to predict the activity of new, untested compounds.

For example, a QSAR model was developed for a series of compounds to identify inhibitors of a lysine-specific demethylase, a zinc-dependent enzyme. tandfonline.comnih.gov The model used a genetic algorithm combined with MLR to select the most relevant descriptors and build a predictive equation. tandfonline.comnih.gov Such a model not only predicts activity but also provides mechanistic insights by revealing which structural features are most important for the desired effect. A hypothetical QSAR model for a series of zinc complexes might look like the equation below, where 'Activity' is a measure of a specific mechanistic effect.

Activity = (0.5 * Surface_Area) - (2.1 * LUMO_Energy) + (0.8 * Charge_on_Zinc) + Constant

This equation would suggest that higher surface area and a more positive charge on the zinc atom increase activity, while a higher LUMO energy (indicating lower electrophilicity) decreases it.

Table 2: Examples of Descriptors Used in QSAR Studies of Metal Complexes

| Descriptor Type | Descriptor Name | Typical Information Provided |

| Constitutional | Molecular Weight | Size of the molecule |

| Geometric | Molecular Surface Area | Accessibility for interaction |

| Quantum-Chemical | HOMO-LUMO Gap | Chemical reactivity and stability |

| Electronic | Partial Charge on Metal Ion | Strength of electrostatic interactions |

Spectroscopic Property Simulations for Experimental Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental results to validate the predicted molecular structure. For a taurine-zinc complex, simulating its vibrational spectrum (Infrared and Raman) is particularly useful for confirming the coordination environment of the zinc ion.

Density Functional Theory (DFT) is the most common method for these simulations. nih.govderpharmachemica.comresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. Studies have successfully used DFT to calculate the IR spectra of taurine derivatives and zinc-amino acid complexes. nih.govderpharmachemica.com For example, research on zinc-glycine and zinc-methionine complexes compared the calculated IR spectra from different DFT functionals with experimental ATR-FTIR spectra to determine the most accurate computational protocol. nih.gov The calculated spectra helped to confirm the coordination of the amino and carboxylate groups to the zinc ion. nih.gov

Similarly, DFT calculations on taurine and its derivatives have been used to assign the vibrational bands in their IR spectra, such as the characteristic stretches of the C-S-O group. derpharmachemica.com For a taurine-zinc complex, a simulated IR spectrum would predict shifts in the vibrational frequencies of taurine's sulfonate and amino groups upon binding to zinc. If these predicted shifts match the experimentally measured spectrum, it provides strong evidence for the computationally determined structure of the complex. researchgate.netacs.org This validation is a critical step in ensuring that the molecular models used in docking and other computational studies are accurate representations of reality.

Mechanistic Biochemical Investigations of Taurine Zinc Complexes in Pre Clinical Models

In Vitro Studies on Cellular Transport Mechanisms

The movement of taurine (B1682933) and zinc across cellular membranes is a tightly regulated process involving specific transporters. The formation of taurine-zinc complexes appears to modulate these transport systems, influencing cellular uptake and efflux.

The primary transporter for taurine is the Na+/Cl--dependent taurine transporter (TAUT). walshmedicalmedia.comnih.gov Research indicates that zinc can modulate the activity of TAUT. In vitro studies on retinal cells have shown that zinc modulates taurine transport in a concentration-dependent manner. researchgate.net This has led to the hypothesis that zinc may either bind directly to the transporter or that the formation of taurine-zinc complexes could be what affects the transporter's operation. nih.govnih.gov